Cas no 2227733-48-2 ((1S)-1-(2-chloro-6-nitrophenyl)-2,2,2-trifluoroethan-1-ol)
(1S)-1-(2-chloro-6-nitrophenyl)-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (1S)-1-(2-chloro-6-nitrophenyl)-2,2,2-trifluoroethan-1-ol
- 2227733-48-2
- EN300-1939629
-
- Inchi: 1S/C8H5ClF3NO3/c9-4-2-1-3-5(13(15)16)6(4)7(14)8(10,11)12/h1-3,7,14H/t7-/m0/s1
- InChI Key: WNTUGIHWDXYBNP-ZETCQYMHSA-N
- SMILES: ClC1=CC=CC(=C1[C@@H](C(F)(F)F)O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 254.9910052g/mol
- Monoisotopic Mass: 254.9910052g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 66Ų
(1S)-1-(2-chloro-6-nitrophenyl)-2,2,2-trifluoroethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1939629-0.05g |
(1S)-1-(2-chloro-6-nitrophenyl)-2,2,2-trifluoroethan-1-ol |
2227733-48-2 | 0.05g |
$1140.0 | 2023-09-17 | ||
| Enamine | EN300-1939629-0.1g |
(1S)-1-(2-chloro-6-nitrophenyl)-2,2,2-trifluoroethan-1-ol |
2227733-48-2 | 0.1g |
$1195.0 | 2023-09-17 | ||
| Enamine | EN300-1939629-0.25g |
(1S)-1-(2-chloro-6-nitrophenyl)-2,2,2-trifluoroethan-1-ol |
2227733-48-2 | 0.25g |
$1249.0 | 2023-09-17 | ||
| Enamine | EN300-1939629-0.5g |
(1S)-1-(2-chloro-6-nitrophenyl)-2,2,2-trifluoroethan-1-ol |
2227733-48-2 | 0.5g |
$1302.0 | 2023-09-17 | ||
| Enamine | EN300-1939629-1.0g |
(1S)-1-(2-chloro-6-nitrophenyl)-2,2,2-trifluoroethan-1-ol |
2227733-48-2 | 1g |
$1357.0 | 2023-05-26 | ||
| Enamine | EN300-1939629-2.5g |
(1S)-1-(2-chloro-6-nitrophenyl)-2,2,2-trifluoroethan-1-ol |
2227733-48-2 | 2.5g |
$2660.0 | 2023-09-17 | ||
| Enamine | EN300-1939629-5.0g |
(1S)-1-(2-chloro-6-nitrophenyl)-2,2,2-trifluoroethan-1-ol |
2227733-48-2 | 5g |
$3935.0 | 2023-05-26 | ||
| Enamine | EN300-1939629-10.0g |
(1S)-1-(2-chloro-6-nitrophenyl)-2,2,2-trifluoroethan-1-ol |
2227733-48-2 | 10g |
$5837.0 | 2023-05-26 | ||
| Enamine | EN300-1939629-1g |
(1S)-1-(2-chloro-6-nitrophenyl)-2,2,2-trifluoroethan-1-ol |
2227733-48-2 | 1g |
$1357.0 | 2023-09-17 | ||
| Enamine | EN300-1939629-5g |
(1S)-1-(2-chloro-6-nitrophenyl)-2,2,2-trifluoroethan-1-ol |
2227733-48-2 | 5g |
$3935.0 | 2023-09-17 |
(1S)-1-(2-chloro-6-nitrophenyl)-2,2,2-trifluoroethan-1-ol Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on (1S)-1-(2-chloro-6-nitrophenyl)-2,2,2-trifluoroethan-1-ol
Compound CAS No. 2227733-48-2: (1S)-1-(2-chloro-6-nitrophenyl)-2,2,2-trifluoroethan-1-ol
The compound with CAS number 2227733-48-2, known as (1S)-1-(2-chloro-6-nitrophenyl)-2,2,2-trifluoroethan-1-ol, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a chiral center at the ethanol position and a substituted phenyl ring with both chloro and nitro groups. The presence of the trifluoroethyl group adds to its chemical complexity and functional versatility.
Recent studies have highlighted the importance of this compound in the field of medicinal chemistry. Researchers have explored its role as a potential intermediate in the synthesis of bioactive molecules, particularly those targeting specific enzyme systems or cellular pathways. The trifluoroethyl group is known to enhance the molecule's lipophilicity, making it an attractive candidate for drug delivery systems. Additionally, the nitro group on the phenyl ring contributes to its redox properties, which can be exploited in redox-sensitive drug release mechanisms.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and oxidation reactions. The chirality at the ethanol position is crucial for its biological activity, and thus enantioselective synthesis methods have been developed to ensure high optical purity. These methods often involve the use of chiral catalysts or resolution techniques, reflecting the advancements in asymmetric catalysis.
The application of (1S)-1-(2-chloro-6-nitrophenyl)-trifluoroethan-1-ol extends beyond pharmaceuticals. It has shown promise in materials science as a precursor for advanced polymers and coatings. The trifluoroethyl group imparts unique surface properties, such as hydrophobicity and chemical resistance, which are desirable in high-performance materials. Furthermore, its ability to undergo various functional group transformations makes it a valuable building block in organic synthesis.
Recent research has also focused on the environmental impact of this compound. Studies have been conducted to assess its biodegradability and toxicity profiles under different conditions. These findings are critical for ensuring its safe use in industrial processes and for minimizing ecological risks. The results indicate that while the compound exhibits moderate persistence in certain environments, its degradation pathways can be optimized through specific chemical treatments.
In conclusion, (1S)-1-(2-chloro-6-nitrophenyl)-trifluoroethan-1-ol, with CAS number 2227733-48-2, represents a versatile and innovative molecule with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.
2227733-48-2 ((1S)-1-(2-chloro-6-nitrophenyl)-2,2,2-trifluoroethan-1-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)